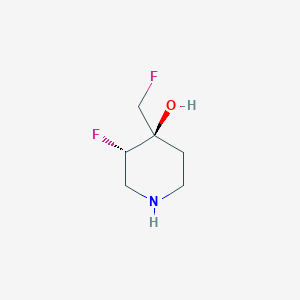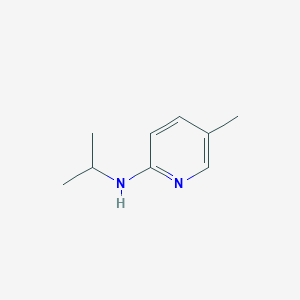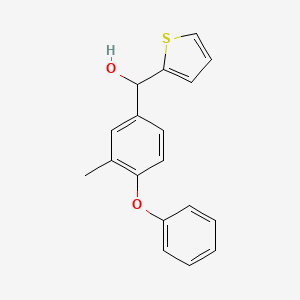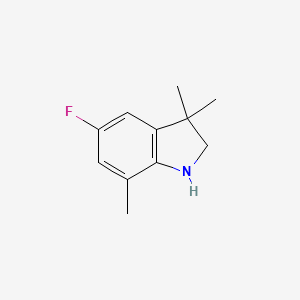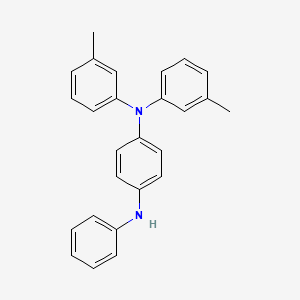![molecular formula C14H11N B13088235 2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
2-Methyl-[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a nitrile group is attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 2-methylbiphenyl with a suitable nitrile source. One common method is the reaction of 2-methylbiphenyl with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2-Methyl-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 2-Methyl-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-Cyanobiphenyl: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methyl-[1,1’-biphenyl]-3-carboxylic acid: An oxidized derivative with different reactivity and applications.
Uniqueness
2-Methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both a methyl and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C14H11N |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-methyl-3-phenylbenzonitrile |
InChI |
InChI=1S/C14H11N/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,1H3 |
Clé InChI |
FZIGLVGEMDJIDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


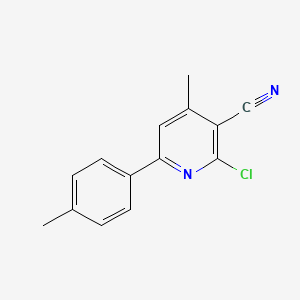
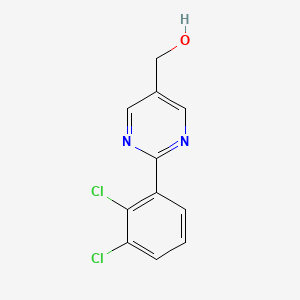
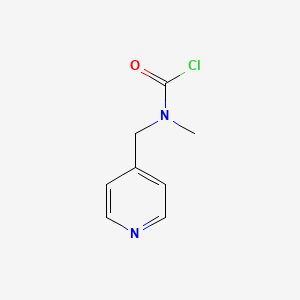

![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)


![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)

